molecular formula C12H16BFO3 B1396325 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 779331-49-6

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1396325
M. Wt: 238.06 g/mol
InChI Key: QZZFCSYBTMZNTR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the formula C12H16BFO3 . It is also known as phenylboronic acid pinacol ester . This compound is typically a colorless oily substance at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS . The exact details of the structure are not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.06 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 238.1176527 g/mol . It has a topological polar surface area of 38.7 Ų . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Molecular Structure and Physicochemical Properties : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, was synthesized and analyzed. Its molecular structure was confirmed by spectroscopic methods and X-ray diffraction, and its properties were studied using density functional theory (DFT) (Huang et al., 2021).
  • Crystallography and Conformational Analysis : Similar compounds underwent X-ray diffraction and DFT studies to elucidate their crystallographic and conformational characteristics, demonstrating the consistency between the DFT-optimized structures and X-ray crystallography results (Wu et al., 2021).

Applications in Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : A study explored boron esters' utility in detecting hydrogen peroxide vapor. Boron esters like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde showed increased reaction velocity with H2O2, suggesting their potential in sensitive detection applications (Fu et al., 2016).

Material Science and Polymer Research

  • Borylation in Organic Synthesis : Research on the borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes provided insights into the application of such compounds in organic synthesis and material science (Takagi & Yamakawa, 2013).
  • Polymer Synthesis and Properties : The synthesis of well-defined poly(2,7-fluorene) derivatives, incorporating dioxaborolan-2-yl groups, was explored, demonstrating their potential in creating processable polymers with specific photophysical and electrical properties, relevant for electronic and optical applications (Ranger et al., 1997).

Nanotechnology and Advanced Materials

  • Fluorescence and Nanoparticle Fabrication : Research focused on the synthesis of heterodifunctional polyfluorenes, indicating their significant role in producing brightly fluorescent nanoparticles with potential applications in nanotechnology and material science (Fischer et al., 2013).

Biomedical Research

  • Cytotoxicity and Cellular Uptake Studies : Boronated phosphonium salts, including those with dioxaborolan-yl groups, were studied for their cytotoxicity and boron uptake in cells. These findings are crucial for understanding the biomedical applications of such compounds (Morrison et al., 2010).

Electrochemical Applications

  • Fluoride Shuttle Batteries : Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine were examined as electrolyte additives in fluoride shuttle batteries, highlighting their role in enhancing battery performance through improved fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use as a chemical intermediate in the preparation of pharmaceuticals and other chemical products , it is likely to continue to be an important compound in these fields.

properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZFCSYBTMZNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718241
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

779331-49-6
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779331-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (5-fluoro-2-hydroxyphenyl)boronic acid (1.000 g, 0.00641 mol) in toluene (3.0 ml) was added pinacol (0.875 g, 0.007404 mol). This was heated to reflux using a Dean-Stark apparatus for 24 hours before concentrating in vacuo. The residue was suspended in tert-butyl-methyl ether (10.0 ml) and organic layer was washed with saturated aqueous sodium chloride solution (2×10.0 ml), dried over sodium sulphate, filtered and concentrated in vacuo to afford the title compound as a translucent oil, 1.4 g, 92% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.875 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

The subtitle compound was prepared by the method of example 146 step (ii) using the product from step (iii) and ethanol as solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Rebelo - 2015 - search.proquest.com
Multicomponent-Multicatalyst Reactions (MC) 2R, which utilize multiple metal catalysts to form multiple bonds under a single set of reaction conditions, are an emerging area of research …
Number of citations: 3 search.proquest.com

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